molecular formula C23H27NO10 B3331010 Oxymorphone 3-Beta-D-Glucuronide (1.0mg/ml in Acetonitrile) CAS No. 770735-01-8

Oxymorphone 3-Beta-D-Glucuronide (1.0mg/ml in Acetonitrile)

Cat. No.: B3331010
CAS No.: 770735-01-8
M. Wt: 477.5 g/mol
InChI Key: ILRLBQVIWURYLX-WUDROUKASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxymorphone 3-Beta-D-Glucuronide involves the enzymatic conjugation of oxymorphone with glucuronic acid. This process is typically catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes . The reaction conditions generally include an aqueous environment with a suitable buffer to maintain the pH, and the presence of cofactors such as uridine diphosphate-glucuronic acid (UDPGA).

Industrial Production Methods: Industrial production of Oxymorphone 3-Beta-D-Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction under controlled conditions. The product is then purified using techniques such as liquid chromatography to ensure high purity and concentration .

Chemical Reactions Analysis

Types of Reactions: Oxymorphone 3-Beta-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to release the parent compound, oxymorphone . This reaction can be catalyzed by acids, bases, or enzymes such as β-glucuronidase .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, or enzymatic hydrolysis using β-glucuronidase.

    Oxidation and Reduction: While not common for this compound, oxymorphone itself can undergo oxidation and reduction reactions.

Major Products: The major product of hydrolysis is oxymorphone, which can then be further analyzed or used in various applications .

Comparison with Similar Compounds

Uniqueness: Oxymorphone 3-Beta-D-Glucuronide is unique in its specific formation from oxymorphone and its role in the metabolism and excretion of this potent analgesic. Unlike some other glucuronide metabolites, it does not possess significant pharmacological activity but is crucial for the detoxification and elimination of oxymorphone from the body .

Properties

CAS No.

770735-01-8

Molecular Formula

C23H27NO10

Molecular Weight

477.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H27NO10/c1-24-7-6-22-13-9-2-3-11(32-21-16(28)14(26)15(27)18(34-21)20(29)30)17(13)33-19(22)10(25)4-5-23(22,31)12(24)8-9/h2-3,12,14-16,18-19,21,26-28,31H,4-8H2,1H3,(H,29,30)/t12-,14+,15+,16-,18+,19+,21-,22+,23-/m1/s1

InChI Key

ILRLBQVIWURYLX-WUDROUKASA-N

SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O

Canonical SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxymorphone 3-Beta-D-Glucuronide (1.0mg/ml in Acetonitrile)
Reactant of Route 2
Oxymorphone 3-Beta-D-Glucuronide (1.0mg/ml in Acetonitrile)
Reactant of Route 3
Oxymorphone 3-Beta-D-Glucuronide (1.0mg/ml in Acetonitrile)
Reactant of Route 4
Oxymorphone 3-Beta-D-Glucuronide (1.0mg/ml in Acetonitrile)
Reactant of Route 5
Oxymorphone 3-Beta-D-Glucuronide (1.0mg/ml in Acetonitrile)
Reactant of Route 6
Oxymorphone 3-Beta-D-Glucuronide (1.0mg/ml in Acetonitrile)

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